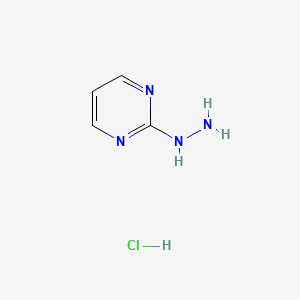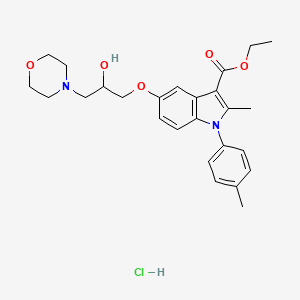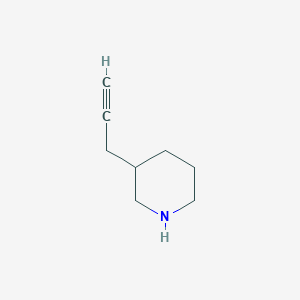![molecular formula C20H22N4O4S2 B2837777 N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide CAS No. 851978-63-7](/img/structure/B2837777.png)
N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide, also known as EBP-888, is a novel small molecule that has shown potential as a therapeutic agent for the treatment of various diseases. This compound has been the subject of extensive scientific research, with studies focusing on its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds synthesized from benzothiazole derivatives, including those related to the chemical structure of interest, have shown variable and modest antimicrobial and antifungal activities against investigated strains. The synthesis processes involve condensation reactions and have been characterized through elemental analysis and spectral studies (Patel, Agravat, & Shaikh, 2011). Another study synthesized derivatives with observed considerable antibacterial activity, emphasizing the potential of benzothiazole compounds in developing antimicrobial agents (Patel & Agravat, 2009).
Anticancer Activity
The research on benzothiazole derivatives also extends into anticancer applications, where certain synthesized compounds demonstrated promising activity against cancer cell lines. This includes studies where compounds showed significant anticancer activity, indicating the role of benzothiazole compounds as potential therapeutic agents (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
Antiviral Activity and COVID-19 Inhibition
Recent studies have explored the antiviral activities of pyridine and thiazole derivatives, particularly against COVID-19. Synthesized compounds targeting the SARS-CoV-2 main protease have shown promising results in molecular docking and dynamic simulation, suggesting a potential pathway for developing effective COVID-19 inhibitors (Alghamdi et al., 2023).
Other Biological Activities
Research into benzothiazole derivatives also touches on other biological activities, such as enzyme inhibition and interaction with DNA. Compounds have been identified for their ability to inhibit enzymes and bind to DNA, offering insights into the broader pharmacological potential of these molecules (Sirajuddin, Uddin, Ali, & Tahir, 2013).
properties
IUPAC Name |
N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-2-28-16-6-5-7-17-18(16)21-20(29-17)23-22-19(25)14-8-10-15(11-9-14)30(26,27)24-12-3-4-13-24/h5-11H,2-4,12-13H2,1H3,(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFXADQLEWRPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2837695.png)
![1-[(2-Fluorophenyl)carbonyl]piperazine hydrochloride](/img/no-structure.png)

![8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2837698.png)
![N-(3-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2837703.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/structure/B2837705.png)




![[(E)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-(trifluoromethyl)benzoate](/img/structure/B2837711.png)

![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2837716.png)